![molecular formula C46H73N13O10 B1282685 [Sar1, Ile8]-Angiotensin II CAS No. 67724-27-0](/img/structure/B1282685.png)
[Sar1, Ile8]-Angiotensin II
描述
[Sar1, Ile8]-Angiotensin II is a useful research compound. Its molecular formula is C46H73N13O10 and its molecular weight is 968.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
[Sar1, Ile8]-Angiotensin II, a modified form of the naturally occurring angiotensin II (Ang II), is known for its significant biological activities, particularly in cardiovascular and metabolic regulation. This peptide is characterized by the substitution of sarcosine (Sar) at position 1 and isoleucine (Ile) at position 8, which alters its receptor interactions and biological effects compared to standard Ang II.
- Molecular Formula : C₄₆H₇₃N₁₃O₁₀
- Molecular Weight : 968.153 g/mol
- CAS Number : 37827-06-8
- Density : 1.4 ± 0.1 g/cm³
This compound primarily interacts with the angiotensin II type 1 receptor (AT1R), leading to various physiological effects. Its unique structure allows it to exhibit functional selectivity , activating specific signaling pathways while minimizing others, which can be advantageous in therapeutic contexts.
Key Mechanisms:
- Vascular Smooth Muscle Contraction : It induces contraction in vascular smooth muscle cells, contributing to increased blood pressure and vascular resistance .
- Cellular Hypertrophy : The peptide promotes hypertrophy and hyperplasia in cultured vascular smooth muscle cells, indicating its role in cardiovascular remodeling .
- NADPH Oxidase Activation : It stimulates NADPH oxidase activity, leading to increased superoxide production, which is implicated in oxidative stress and cardiovascular diseases .
Cardiovascular Regulation
Research indicates that this compound can significantly affect blood pressure and heart rate. For instance:
- It has been shown to reduce arterial blood pressure and the firing rate of cardiovascular neurons in the rostral ventrolateral medulla, demonstrating its central nervous system effects .
- In animal studies, administration resulted in significant reductions in mean blood pressure during head-up tilt tests .
Metabolic Effects
Recent studies have highlighted the role of this compound in glucose metabolism:
- A study found that this peptide potentiates insulin receptor signaling in hepatocytes, enhancing glycogen synthesis while not affecting hepatic glucose output . This suggests a potential therapeutic application for metabolic disorders like insulin resistance and diabetes.
Case Studies
科学研究应用
Cardiovascular Research
Mechanisms of Action
Research indicates that [Sar1, Ile8]-Angiotensin II acts as a selective agonist for the AT1 receptor while also promoting internalization and signaling through arrestin pathways. This dual action can modulate the effects of angiotensin II on blood pressure regulation and vascular function. Studies have shown that this compound can induce vasoconstriction and increase blood pressure, albeit with a bias towards arrestin-mediated signaling rather than traditional G protein signaling pathways .
Case Studies
- A study involving spontaneously hypertensive rats demonstrated that microinjection of this compound into the rostral ventrolateral medulla resulted in a significant decrease in arterial blood pressure and neuronal firing rates. This suggests an enhanced sensitivity to angiotensin II in hypertensive models, highlighting its role in central nervous system-mediated blood pressure regulation .
- Another investigation revealed that this compound binding was significantly higher in glomeruli from specific mouse models, indicating its potential role in renal function and hypertension .
Neurobiology
Central Nervous System Effects
The compound's influence extends into neurobiology, particularly concerning its effects on cardiovascular neurons within the brain. The increased sensitivity to endogenous angiotensin II observed in certain rat models suggests that this compound could play a crucial role in neurogenic hypertension by modulating neuronal activity in brain regions responsible for cardiovascular regulation .
Research Findings
- Studies have demonstrated that this compound can affect neuronal firing rates and arterial pressure responses in the central nervous system. The results indicate that this compound may enhance sympathetic outflow and contribute to hypertension through central mechanisms .
Therapeutic Applications
Potential Therapeutic Uses
Given its unique properties, this compound is being investigated for therapeutic applications in conditions such as heart failure and hypertension. Its ability to selectively activate arrestin pathways while antagonizing G protein signaling presents a novel approach to treating cardiovascular diseases without the typical side effects associated with traditional angiotensin receptor blockers.
Clinical Relevance
- The biased signaling profile of this compound suggests it could be used to develop new treatments aimed at minimizing adverse effects while maintaining therapeutic efficacy in managing heart failure and related disorders .
Comparative Data Table
属性
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNAQTWOGAJRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H73N13O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553928 | |
Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
968.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67724-27-0 | |
Record name | N-Methylglycyl-N~5~-(diaminomethylidene)ornithylvalyltyrosylisoleucylhistidylprolylisoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80553928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does [Sar1, Ile8]-Angiotensin II interact with its target?
A1: this compound acts as a competitive antagonist at angiotensin II receptors [, , , , , , ]. This means it binds to the receptor without activating it, effectively blocking the actions of angiotensin II.
Q2: Which angiotensin II receptor subtype does this compound primarily target?
A2: While this compound can bind to both AT1 and AT2 receptor subtypes, it generally exhibits a higher affinity for the AT1 receptor [, , , , , ].
Q3: What are the downstream effects of this compound binding to the AT1 receptor?
A3: By blocking AT1 receptors, this compound prevents the physiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and sodium reabsorption [, , , , , , , ].
Q4: Are there any reported instances where this compound exhibits agonistic activity?
A4: Yes, in some cases, particularly at higher doses or under specific physiological conditions like low endogenous angiotensin II levels, this compound can demonstrate agonistic activity, leading to pressor effects and increased aldosterone secretion [, ].
Q5: What is the molecular formula and weight of this compound?
A5: While the provided research papers do not explicitly state the molecular formula and weight of this compound, these can be determined based on its chemical structure and amino acid composition.
Q6: Is there any spectroscopic data available for this compound?
A6: The provided research papers primarily focus on the biological activity and pharmacological characterization of this compound. Spectroscopic data is not provided within these studies.
Q7: How do structural modifications in this compound affect its activity?
A7: Modifications, especially at positions 2 and 8, significantly influence the potency and agonist/antagonist profile of this compound. For instance, replacing isoleucine at position 8 with alanine ([Sar1, Ala8]-Angiotensin II) can reduce agonistic activity while maintaining antagonistic properties [].
Q8: What is the significance of the Sarcosine substitution at position 1 in this compound?
A8: The Sarcosine substitution at the N-terminus provides resistance to enzymatic degradation, contributing to the prolonged duration of action of this compound compared to native angiotensin II [].
Q9: What is the impact of this compound on blood pressure?
A9: The effect of this compound on blood pressure is dose-dependent and influenced by the endogenous angiotensin II levels. At appropriate doses, it can induce a sustained antihypertensive effect, particularly in hypertensive individuals [, , , ].
Q10: Does this compound affect plasma renin activity and aldosterone concentration?
A10: this compound can influence plasma renin activity and aldosterone concentration. While it tends to reduce aldosterone levels by antagonizing angiotensin II, it may also indirectly stimulate renin release due to the feedback mechanisms within the renin-angiotensin-aldosterone system [, , ].
Q11: What models have been used to study the efficacy of this compound?
A11: The efficacy of this compound has been investigated in various in vitro and in vivo models, including isolated tissues (e.g., rabbit aorta, rat mesenteric arteries), perfused organs (e.g., rat mesenteric vascular bed), and whole animal studies (e.g., rats, dogs) [, , , , , , , , , ].
Q12: What is the evidence for the central nervous system effects of this compound?
A12: Studies involving central administration of this compound, such as intracerebroventricular infusions, have demonstrated its ability to lower blood pressure, particularly in hypertensive animal models, indicating a role for central angiotensin II receptors in blood pressure regulation [, , ].
Q13: What is known about the toxicity profile of this compound?
A13: The provided research papers primarily focus on the pharmacological effects of this compound. Detailed toxicological studies are not included in these papers.
Q14: Is there a role for this compound in research on other organ systems?
A14: Yes, this compound has been used to investigate the role of angiotensin II in various organ systems beyond the cardiovascular system, including the brain, kidneys, adrenal glands, and ovaries [, , , , , , , , , , ].
Q15: Are there alternative angiotensin II receptor antagonists?
A15: Yes, besides this compound, several other angiotensin II receptor antagonists have been developed, including losartan, valsartan, and irbesartan, each with its unique pharmacological profile and clinical applications [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。